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Compound of Interest

Compound Name: Dmmda

Cat. No.: B12764425 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known

psychedelic compound. As of the current date, there is a significant scarcity of published, peer-

reviewed scientific literature detailing its pharmacological properties and mechanism of action.

The information and protocols provided herein are based on the foundational work of Alexander

Shulgin, comparisons to structurally related compounds, and standardized methodologies for

psychedelic drug research. These notes are intended to serve as a guide for researchers on

how DMMDA could be systematically investigated as a tool for psychedelic research.

Introduction to DMMDA
DMMDA is a psychedelic amphetamine first synthesized and described by Alexander Shulgin.

[1] It is structurally related to other psychedelic phenethylamines such as MMDA and the DOx

series of compounds.[2][3] Shulgin's qualitative reports in his book PiHKAL describe DMMDA
as producing LSD-like subjective effects, suggesting a mechanism of action common to classic

psychedelics.[1][2]

Chemical Structure:

IUPAC Name: 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine[1]

Molecular Formula: C₁₂H₁₇NO₄
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Molar Mass: 239.271 g/mol [1]

Postulated Mechanism of Action
The primary mechanism of action for classic psychedelics is agonism at the serotonin 2A

receptor (5-HT₂ₐR).[3][4] Based on the subjective effects reported by Shulgin, it is hypothesized

that DMMDA is also a 5-HT₂ₐR agonist.[1] Activation of this G-protein coupled receptor (GPCR)

initiates a cascade of intracellular signaling events, leading to the characteristic psychedelic

effects.

Hypothesized Signaling Pathway
The diagram below illustrates the generally accepted signaling cascade following 5-HT₂ₐ

receptor activation by a psychedelic agonist like DMMDA.
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Caption: Hypothesized 5-HT₂ₐ receptor signaling cascade for DMMDA.

Pharmacological Data
To date, there is no publicly available quantitative pharmacological data for DMMDA. The

following tables are presented as a template for the types of data that need to be generated to

characterize this compound. Data for the well-studied psychedelic DOI (2,5-Dimethoxy-4-

iodoamphetamine) is included for comparison.

Table 1: Receptor Binding Affinities (Ki, nM)
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Compound 5-HT₂ₐ 5-HT₂B 5-HT₂C D₂ SERT

DMMDA
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

(R)-DOI 0.69 2.0 2.4 >10,000 >10,000

Data for (R)-DOI from relevant pharmacological literature.

Table 2: In Vitro Functional Activity (EC₅₀, nM)
Compound 5-HT₂ₐ (Calcium Flux) 5-HT₂ₐ (IP₁ Accumulation)

DMMDA Data not available Data not available

(R)-DOI 0.8 1.1

Data for (R)-DOI from relevant pharmacological literature.

Table 3: Human Psychopharmacology
Compound Dosage Range Duration

Subjective
Effects

Potency
Comparison

DMMDA 30 - 75 mg[1] 6 - 8 hours[1]

LSD-like images,

mydriasis, ataxia,

time dilation[1]

75 mg DMMDA ≈

75-100 µg

LSD[1]

LSD 50 - 200 µg 8 - 12 hours

Visuals, altered

consciousness,

synesthesia

-

Experimental Protocols
The following are generalized protocols that can be adapted for the comprehensive

pharmacological characterization of DMMDA.

Protocol 4.1: In Vitro Receptor Binding Assay
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Objective: To determine the binding affinity (Ki) of DMMDA for various CNS receptors, with a

primary focus on serotonin receptor subtypes.

Methodology:

Receptor Source: Use commercially available cell lines stably expressing human

recombinant receptors (e.g., HEK293 cells expressing h5-HT₂ₐR) or prepared animal brain

tissue homogenates (e.g., rat frontal cortex).

Radioligand: Select a suitable radioligand for each receptor target. For example,

[³H]ketanserin for 5-HT₂ₐR, [³H]LSD for 5-HT₂BR, and [³H]mesulergine for 5-HT₂CR.

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Competition Assay:

In a 96-well plate, add increasing concentrations of DMMDA.

Add a fixed concentration of the chosen radioligand.

Add the membrane preparation containing the target receptor.

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach

equilibrium.

Separation: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using

a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay

buffer.

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation

counter.

Data Analysis:

Determine non-specific binding using a high concentration of a known non-labeled ligand

(e.g., 10 µM mianserin for 5-HT₂ₐR).

Plot the percentage of specific binding against the log concentration of DMMDA.
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Calculate the IC₅₀ value (concentration of DMMDA that inhibits 50% of specific radioligand

binding) using non-linear regression.

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4.2: In Vitro Functional Assay (Calcium
Mobilization)
Objective: To determine the functional potency (EC₅₀) and efficacy of DMMDA at the 5-HT₂ₐ

receptor.

Methodology:

Cell Line: Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human 5-HT₂ₐ

receptor and a G-protein that couples to a calcium-sensitive fluorescent probe (e.g., Fluo-4

AM).

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to

confluence.

Dye Loading: Load the cells with the calcium-sensitive dye in a suitable buffer (e.g., Hanks'

Balanced Salt Solution with 20 mM HEPES). Incubate in the dark.

Compound Addition:

Prepare serial dilutions of DMMDA.

Use a fluorescent imaging plate reader (e.g., FLIPR) to measure baseline fluorescence.

Add the DMMDA dilutions to the wells and continue to measure the change in

fluorescence intensity over time.

Data Analysis:

Determine the maximum change in fluorescence for each concentration of DMMDA.

Plot the response against the log concentration of DMMDA.
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Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀

and Emax values.

Compare the Emax of DMMDA to that of a full agonist (e.g., serotonin) to determine its

efficacy.

Protocol 4.3: In Vivo Animal Behavioral Assay (Head-
Twitch Response in Mice)
Objective: To assess the in vivo 5-HT₂ₐR agonist activity of DMMDA. The head-twitch response

(HTR) is a behavioral proxy for 5-HT₂ₐR activation in rodents.

Methodology:

Animals: Use male C57BL/6J mice. Acclimatize the animals to the housing and testing

environment.

Drug Administration:

Dissolve DMMDA in a suitable vehicle (e.g., saline).

Administer various doses of DMMDA (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) via intraperitoneal

(i.p.) or subcutaneous (s.c.) injection. A vehicle-only group should be included as a control.

Observation:

Immediately after injection, place each mouse into an individual observation chamber.

Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head

twitch is a rapid, rotational movement of the head.

Data Analysis:

Plot the mean number of head twitches against the dose of DMMDA.

Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a

post-hoc test) to determine the dose-dependent effect of DMMDA on HTR.
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To confirm 5-HT₂ₐR mediation, a separate experiment can be conducted where animals

are pre-treated with a selective 5-HT₂ₐR antagonist (e.g., M100907) before DMMDA
administration.

Synthesis Overview
DMMDA can be synthesized from apiole, a naturally occurring compound.[1]

Apiole Isoapiole

Isomerization
(KOH, Ethanol)

2-Nitro-isoapiole

Nitration
(Tetranitromethane, Pyridine)

DMMDA

Reduction
(e.g., LiAlH4)

Click to download full resolution via product page

Caption: Simplified overview of DMMDA synthesis from apiole.

Caution: The nitration step using tetranitromethane as described by Shulgin is hazardous.[1]

Safer, modern synthetic methods, such as a Wacker oxidation of apiole to form the

corresponding phenyl-2-propanone followed by reductive amination, should be considered.[1]

Conclusion and Future Directions
DMMDA represents an understudied psychedelic compound with potential for research into the

structure-activity relationships of psychedelic phenethylamines. Comprehensive

characterization, starting with the fundamental in vitro and in vivo protocols outlined above, is

necessary to understand its pharmacological profile and potential as a research tool. Future

studies should focus on:

Full Receptor Screening: To determine its selectivity profile.

In Vitro Signaling Bias: To investigate if DMMDA preferentially activates certain downstream

signaling pathways (e.g., G-protein vs. β-arrestin).

Advanced Animal Models: To explore its effects on cognition, mood, and social behavior.

Metabolite Identification: To understand its biotransformation and duration of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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